molecular formula C7H4O2S2 B085327 Thieno[2,3-b]thiophene-2-carboxylic acid CAS No. 14756-75-3

Thieno[2,3-b]thiophene-2-carboxylic acid

Cat. No.: B085327
CAS No.: 14756-75-3
M. Wt: 184.2 g/mol
InChI Key: JXHSGSLIUHNKRC-UHFFFAOYSA-N
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Description

Thieno[2,3-b]thiophene-2-carboxylic acid is a heterocyclic compound that features a fused ring system composed of two thiophene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]thiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ketene 1,3-dithietanes with aldehydes under Lewis acid catalysis, followed by intramolecular annulation . Another approach involves the condensation of thiophene derivatives with carboxylic acid groups under specific conditions .

Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. These methods often involve the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

Thieno[2,3-b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biological Activity

Thieno[2,3-b]thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its potential as an anti-inflammatory, antimicrobial, and anticancer agent, supported by various studies and research findings.

Chemical Structure and Properties

This compound features a fused thiophene ring system, which contributes to its chemical reactivity and biological activity. The presence of the carboxylic acid group enhances solubility and interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that thieno[2,3-b]thiophene derivatives exhibit anti-inflammatory properties. A study synthesized several derivatives and predicted their biological activities using PASS INET software. Notably, compounds derived from thieno[2,3-b]thiophene were identified as potential inhibitors of oxidoreductases and cystinyl aminopeptidases, which are involved in inflammatory pathways .

2. Antimicrobial Activity

This compound has shown promising antimicrobial activity against various pathogens. In a screening study, derivatives of this compound were tested for their efficacy against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects, suggesting potential applications in treating bacterial infections .

3. Anticancer Activity

The compound has also been investigated for its anticancer properties. A series of thieno[2,3-b]thiophene derivatives were evaluated for cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Some derivatives demonstrated superior activity compared to established drugs like gefitinib, indicating their potential as novel anticancer agents targeting the epidermal growth factor receptor (EGFR) .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • GPR35 Agonism : Certain derivatives have been identified as agonists for the GPR35 receptor, which plays a role in inflammation and pain signaling pathways. For instance, compounds such as 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid exhibited potent agonistic activity with low EC50 values .
  • Inhibition of Kinases : The anticancer activity is partly due to the inhibition of kinase pathways associated with cell proliferation and survival. Compounds derived from thieno[2,3-b]thiophene have been shown to inhibit EGFR signaling effectively.

Case Study 1: Anti-inflammatory Activity

In a study investigating the anti-inflammatory potential of thieno[2,3-b]thiophene derivatives, researchers synthesized multiple compounds and assessed their ability to inhibit pro-inflammatory cytokines in vitro. The most active compounds exhibited a reduction in TNF-alpha levels by up to 70% compared to controls.

Case Study 2: Antimicrobial Efficacy

A series of thieno[2,3-b]thiophene derivatives were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL, demonstrating effective antimicrobial properties that warrant further investigation for clinical applications.

Summary of Biological Activities

Activity Type Effectiveness Mechanism
Anti-inflammatoryHigh (up to 70% TNF-alpha reduction)Inhibition of oxidoreductases
AntimicrobialModerate (MIC: 10-50 µg/mL)Disruption of bacterial cell wall synthesis
AnticancerHigh (superior to gefitinib)Inhibition of EGFR signaling

Properties

IUPAC Name

thieno[2,3-b]thiophene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O2S2/c8-6(9)5-3-4-1-2-10-7(4)11-5/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHSGSLIUHNKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372321
Record name thieno[2,3-b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14756-75-3
Record name thieno[2,3-b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thieno[2,3-b]thiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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